molecular formula C15H12IN3O3S B3928536 3-iodo-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide

3-iodo-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B3928536
M. Wt: 441.2 g/mol
InChI Key: BESWOPFRXWYJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has been extensively researched in the field of medicinal chemistry due to its potential therapeutic applications. This molecule is also known by its chemical formula, C15H12IN3O3S, and is commonly referred to as INCS 325.

Mechanism of Action

The mechanism of action of INCS 325 involves the inhibition of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. By inhibiting this enzyme, INCS 325 disrupts the redox signaling pathways that are essential for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
INCS 325 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to have antioxidant activity and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One advantage of INCS 325 is its specificity for thioredoxin reductase, which makes it a potentially effective therapeutic agent with minimal off-target effects. However, the synthesis of this compound can be challenging and time-consuming, which may limit its use in large-scale experiments.

Future Directions

There are several potential future directions for research on INCS 325. One area of interest is the development of more efficient synthesis methods for this compound. Another potential direction is the investigation of the efficacy of INCS 325 in combination with other anti-cancer agents. Additionally, further research is needed to better understand the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of this compound.

Scientific Research Applications

INCS 325 has been studied for its potential use as an anti-cancer agent. Research has shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. INCS 325 has also been found to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases.

properties

IUPAC Name

3-iodo-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12IN3O3S/c1-9-7-12(19(21)22)5-6-13(9)17-15(23)18-14(20)10-3-2-4-11(16)8-10/h2-8H,1H3,(H2,17,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESWOPFRXWYJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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